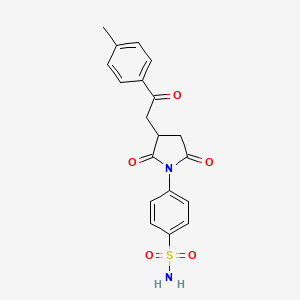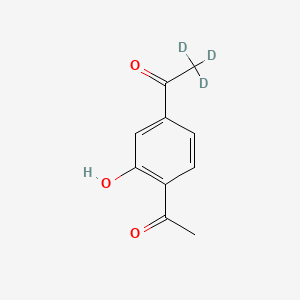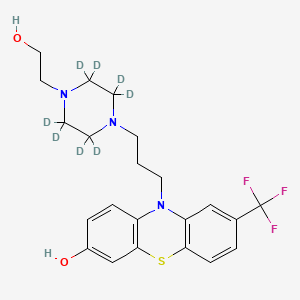
Lp-PLA2-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-9 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a significant role in the inflammatory processes associated with atherosclerosis and other cardiovascular diseases. This compound is a tetracyclic pyrimidinone derivative and has shown potential in the research of neurodegenerative diseases .
Preparation Methods
The synthesis of Lp-PLA2-IN-9 involves the preparation of tetracyclic pyrimidinone compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Lp-PLA2-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity and stability.
Scientific Research Applications
Lp-PLA2-IN-9 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Researchers use it to investigate the role of Lp-PLA2 in inflammatory processes and its potential as a therapeutic target.
Medicine: The compound is being explored for its potential in treating neurodegenerative diseases and cardiovascular conditions by inhibiting Lp-PLA2 activity.
Industry: This compound can be used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2 .
Mechanism of Action
Lp-PLA2-IN-9 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby mitigating inflammation and its associated effects. The molecular targets include the active site of Lp-PLA2, and the pathways involved are primarily related to lipid metabolism and inflammatory signaling .
Comparison with Similar Compounds
Similar compounds to Lp-PLA2-IN-9 include:
Rilapladib: This compound also inhibits Lp-PLA2 and is being investigated for its effects on cardiovascular health.
Other tetracyclic pyrimidinone derivatives: These compounds share a similar core structure with this compound and exhibit varying degrees of Lp-PLA2 inhibition.
This compound is unique due to its specific structural modifications that enhance its potency and selectivity as an Lp-PLA2 inhibitor, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C25H19ClF5N3O4 |
|---|---|
Molecular Weight |
555.9 g/mol |
IUPAC Name |
6-[[4-[3-chloro-4-(trifluoromethoxy)phenoxy]-3,5-difluorophenyl]methoxy]-3,5,9-triazatetracyclo[8.2.2.01,9.03,8]tetradeca-5,7-dien-4-one |
InChI |
InChI=1S/C25H19ClF5N3O4/c26-16-9-15(1-2-19(16)38-25(29,30)31)37-22-17(27)7-13(8-18(22)28)11-36-20-10-21-33(23(35)32-20)12-24-5-3-14(4-6-24)34(21)24/h1-2,7-10,14H,3-6,11-12H2 |
InChI Key |
WLAIANJMCBAVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC1N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=C(C=C6)OC(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)



